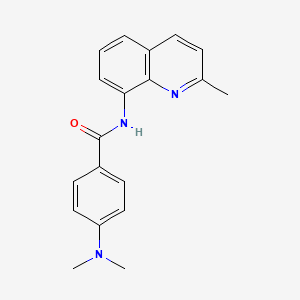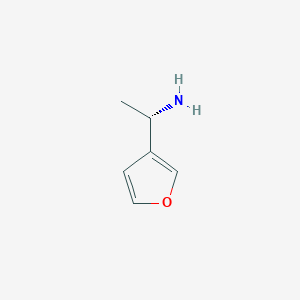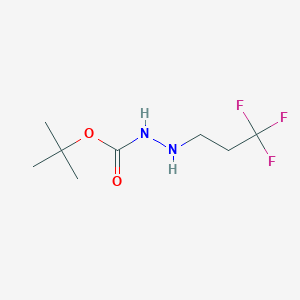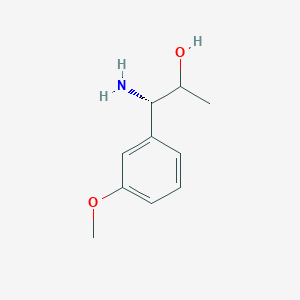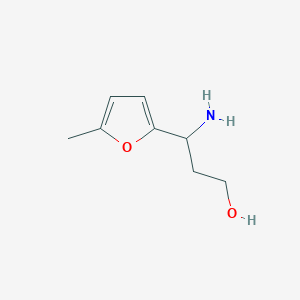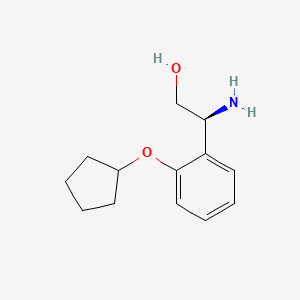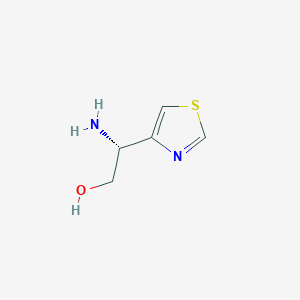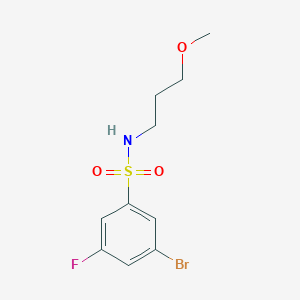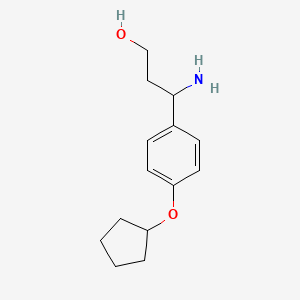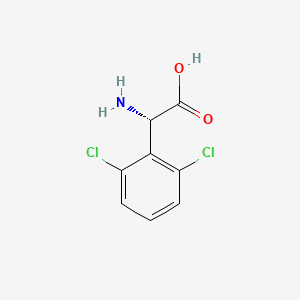
(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methoxypyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine moiety.
Resolution: The racemic mixture is then resolved to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Introduction of various functional groups such as halides, ethers, and esters.
Applications De Recherche Scientifique
®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoro-2-methoxypyridin-3-yl)methanol: Shares the pyridine core but differs in the functional groups attached.
(5-Fluoro-2-methoxypyridin-3-yl)boronic acid: Contains a boronic acid group instead of the amine moiety.
Uniqueness
®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15FN2O |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
(1R)-1-(5-fluoro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H15FN2O/c1-6(2)9(12)8-4-7(11)5-13-10(8)14-3/h4-6,9H,12H2,1-3H3/t9-/m1/s1 |
Clé InChI |
AWEUXCDERMPISJ-SECBINFHSA-N |
SMILES isomérique |
CC(C)[C@H](C1=C(N=CC(=C1)F)OC)N |
SMILES canonique |
CC(C)C(C1=C(N=CC(=C1)F)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


